molecular formula C32H48N2O B2398453 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole CAS No. 389127-18-8

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B2398453
CAS No.: 389127-18-8
M. Wt: 476.749
InChI Key: XQPSLGMFDXLYIV-UHFFFAOYSA-N
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Description

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole is a synthetic organic compound characterized by a benzimidazole core with an octadecyl group at the first position and a phenoxymethyl group at the second position. Benzimidazole derivatives are known for their diverse biological activities, making them valuable in various scientific research fields.

Mechanism of Action

Preparation Methods

The synthesis of 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the octadecyl and phenoxymethyl groups through alkylation and etherification reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, chloroform, and dimethyl sulfoxide. Reaction conditions such as temperature and pH are optimized based on the desired reaction.

Scientific Research Applications

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

    1-octadecyl-2-methylbenzimidazole: Similar structure but with a methyl group instead of a phenoxymethyl group.

    1-octadecyl-2-pentylbenzimidazole: Contains a pentyl group at the second position.

    1-octadecyl-2-acetylbenzimidazole: Features an acetyl group at the second position.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-octadecyl-2-(phenoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-27-34-31-26-21-20-25-30(31)33-32(34)28-35-29-23-18-17-19-24-29/h17-21,23-26H,2-16,22,27-28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPSLGMFDXLYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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